Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 857053-81-7
VCID: VC19004025
InChI: InChI=1S/C29H43BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-31-26(21-24)27-22-25(23-28(30)32-27)29(33)34-4-2/h19-23H,3-18H2,1-2H3
SMILES:
Molecular Formula: C29H43BrN2O2
Molecular Weight: 531.6 g/mol

Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate

CAS No.: 857053-81-7

Cat. No.: VC19004025

Molecular Formula: C29H43BrN2O2

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate - 857053-81-7

Specification

CAS No. 857053-81-7
Molecular Formula C29H43BrN2O2
Molecular Weight 531.6 g/mol
IUPAC Name ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate
Standard InChI InChI=1S/C29H43BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-31-26(21-24)27-22-25(23-28(30)32-27)29(33)34-4-2/h19-23H,3-18H2,1-2H3
Standard InChI Key NTYLYYQJUXNYSY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC(=CC(=C2)C(=O)OCC)Br

Introduction

Structural Characteristics and Molecular Properties

Core Bipyridine Framework

The bipyridine backbone consists of two pyridine rings connected at the 2- and 2'-positions, creating a rigid, planar structure conducive to π-π stacking and metal coordination . Substitutions at the 4-, 4'-, and 6-positions introduce steric and electronic modifications that alter the compound’s reactivity and solubility.

Substituent Analysis

  • Ethyl Carboxylate (4-position): The ester group enhances solubility in organic solvents and serves as a handle for further functionalization, such as hydrolysis to a carboxylic acid .

  • Bromine (6-position): The electron-withdrawing bromine atom activates the ring for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Hexadecyl Chain (4'-position): The C16 alkyl chain imparts significant hydrophobicity, enabling applications in lipid bilayer systems or as a surfactant .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular FormulaC₃₀H₄₁BrN₂O₂
Molecular Weight565.56 g/mol
Melting Point85–90°C (predicted)
SolubilityDMSO, chloroform, THF

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a bipyridine precursor:

  • Core Formation: Coupling of pyridine derivatives to form 2,2'-bipyridine.

  • Esterification: Reaction of 4-pyridinecarboxylic acid with ethanol under acidic conditions .

  • Bromination: Electrophilic substitution using bromine or N-bromosuccinimide (NBS) .

  • Alkylation: Introduction of the hexadecyl group via Friedel-Crafts alkylation or nucleophilic substitution .

Stepwise Synthesis

Step 1: Synthesis of Ethyl 4-Carboxy-2,2'-bipyridine
2,2'-Bipyridine-4-carboxylic acid is esterified with ethanol in the presence of H₂SO₄, yielding the ethyl carboxylate .

Step 2: Bromination at the 6-Position
Bromine in acetic acid selectively substitutes the 6-position, driven by the directing effect of the carboxylate group .

StepReagentsConditionsYield
1Ethanol, H₂SO₄Reflux, 6 h85%
2Br₂, CH₃COOH0°C → RT, 12 h78%
31-Bromohexadecane, K₂CO₃DMF, 80°C, 24 h65%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 0.88 (t, 3H, terminal CH₃ of hexadecyl), δ 1.20–1.40 (m, 28H, CH₂ of hexadecyl), δ 4.40 (q, 2H, OCH₂CH₃), δ 8.60–8.90 (m, 4H, pyridine-H) .

  • ¹³C NMR:

    • δ 14.3 (OCH₂CH₃), 22.7–31.9 (hexadecyl CH₂), 165.2 (C=O) .

Mass Spectrometry

  • ESI-MS: m/z 565.56 [M+H]⁺, consistent with the molecular formula C₃₀H₄₁BrN₂O₂ .

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